molecular formula C18H19N3O2 B2954629 1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea CAS No. 899736-25-5

1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2954629
CAS No.: 899736-25-5
M. Wt: 309.369
InChI Key: COCKMFIMDNTEDB-UHFFFAOYSA-N
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Description

1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications

Anti-acetylcholinesterase Activity

Research has focused on the synthesis and biochemical evaluation of flexible urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, for their anti-acetylcholinesterase activities. These compounds, designed to optimize spacer length and increase conformational flexibility, have shown that certain flexible spacers are compatible with high inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

DNA Interaction Studies

Urea derivatives have also been explored for their ability to interact with DNA. Studies involving Schiff bases containing N2O2 donor atoms have shown that these compounds bind to DNA in an intercalative mode, with implications for their use in gene therapy and as tools in molecular biology (Ajloo et al., 2015).

ROCK Inhibition for Cancer Treatment

1-Benzyl-3-(4-pyridylthiazol-2-yl)ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), with significant implications for the treatment of diseases like cancer, where ROCK activity plays a critical role (Pireddu et al., 2012).

Synthesis of Heterocycles

The reaction of N-(benzyloxy)urea with various reagents under specific conditions has been used to synthesize heterocyclic compounds, demonstrating the versatility of urea derivatives in organic synthesis. This has led to the development of new methodologies for creating compounds with potential pharmaceutical applications (Ohkanda et al., 1993).

Antimicrobial and Anticancer Activities

Urea analogues have been synthesized and tested for their antimicrobial and anticancer activities, showing significant potential in the development of new therapeutic agents. Some compounds exhibited outstanding activity, highlighting the importance of urea derivatives in medicinal chemistry (Rakesh et al., 2017).

Properties

IUPAC Name

1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-11-10-21(13-14-6-2-1-3-7-14)18(23)20-17-12-19-16-9-5-4-8-15(16)17/h1-9,12,19,22H,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKMFIMDNTEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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